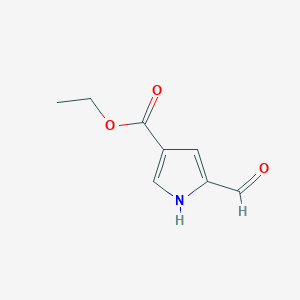

ethyl 5-formyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-formyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(5-10)9-4-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYIMLQKEZGXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Strategies for Ethyl 5 Formyl 1h Pyrrole 3 Carboxylate and Analogues**

Classical and Modified Pyrrole (B145914) Synthesis Routes Applicable to Formyl/Ester Functionalization

Classical methods for pyrrole synthesis have been adapted to accommodate the sensitive functionalities required in the target molecule.

The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The reaction mechanism is initiated by the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

Direct synthesis of 2-formyl pyrroles using the standard Knorr protocol is challenging because the required aldehyde functionality can be unstable under the reaction conditions. A significant adaptation involves synthesizing a more stable precursor, such as a 2-thioester pyrrole, using a Knorr-type approach. nih.gov This thioester can then be reduced in a single step to the corresponding 2-formyl pyrrole using reagents like Raney® nickel. nih.gov This method circumvents the often harsh, multi-step sequence of hydrolysis, decarboxylation, and subsequent formylation that is typically required to convert standard Knorr products (pyrrole-2-carboxylates) into 2-formyl pyrroles. nih.gov

Another classical approach involves the functionalization of a methyl group on a pre-formed Knorr pyrrole. For instance, the 5-methyl group of a pyrrole can be oxidized to introduce an aldehyde functionality using stoichiometric sulfuryl chloride. wikipedia.org

| Reactants | Key Features of Adaptation | Product Type | Reference |

| α-amino-ketone, β-keto-thioester | Use of thioester as a stable aldehyde precursor. | 2-Thionoester pyrrole | nih.gov |

| Knorr pyrrole with 5-methyl group, Sulfuryl chloride | Post-synthesis oxidation of a methyl group. | 5-Formyl pyrrole | wikipedia.org |

The Paal-Knorr synthesis is another fundamental method that constructs the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

While synthetically valuable, the traditional Paal-Knorr synthesis can be limited by harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.inresearchgate.net To generate a pyrrole with the specific substitution pattern of ethyl 5-formyl-1H-pyrrole-3-carboxylate, a precisely substituted 1,4-dicarbonyl precursor would be required. Modern modifications have focused on developing milder and more efficient catalytic systems to overcome the limitations of the classical approach. rgmcet.edu.in These advancements have expanded the utility of the Paal-Knorr reaction, making it a more viable and greener route for synthesizing highly functionalized pyrroles. rgmcet.edu.inresearchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of catalytic and environmentally friendly methods for pyrrole construction.

A variety of transition metal catalysts have been employed to facilitate the synthesis of functionalized pyrroles under mild conditions. One reported method for producing an analogue, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, involves reacting a precursor with a metal catalyst in the presence of an organic acid. tdcommons.org This approach was developed to avoid the use of hydrochloric acid, which can lead to chlorinated impurities. tdcommons.org

Other catalytic strategies include:

Gold Catalysis: Dual catalytic systems, such as IPrAuCl/AgNTf2, have been used for the intramolecular cyclization of enyne sulfonamides to produce formylpyrroles in the presence of an oxidant like DDQ.

Copper Catalysis: Copper(II) triflate has been shown to catalyze multicomponent reactions of formamides, TMSCN, and alkenes or alkynes to yield polysubstituted pyrroles.

Palladium Catalysis: Palladium catalysts are used in the synthesis of substituted pyrroles from internal alkynes and aryl bromides.

These catalytic methods offer high efficiency and functional group tolerance, providing powerful tools for constructing complex pyrrole structures.

Adherence to green chemistry principles has become a significant goal in modern synthesis. For pyrrole synthesis, this often involves modifying classical reactions to be more environmentally benign. The Paal-Knorr reaction, for example, has been adapted using various green methodologies. rgmcet.edu.inresearchgate.net

Key green approaches include:

Use of Greener Catalysts: Employing reusable heterogeneous catalysts like silica-supported sulfuric acid allows for simple catalyst recovery and minimizes waste. rgmcet.edu.in

Solvent-Free Conditions: Conducting reactions under solvent-free conditions, sometimes with microwave irradiation or grinding (mechanochemistry), reduces volatile organic compound (VOC) emissions and can shorten reaction times. researchgate.netresearchgate.net

Aqueous Media: Utilizing water as a solvent, where possible, provides a safe and environmentally friendly alternative to traditional organic solvents. semanticscholar.org

For instance, the Paal-Knorr condensation has been successfully performed at room temperature under solvent-free conditions using silica (B1680970) sulfuric acid as a catalyst, with products isolated in high yields in a matter of minutes. rgmcet.edu.in Another approach involves replacing volatile acids like acetic acid with more recyclable and less volatile alternatives such as lactic acid, often in combination with ultrasound to enhance reaction rates at lower temperatures. semanticscholar.org

| Green Principle | Application in Pyrrole Synthesis | Example | Reference |

| Alternative Solvents | Use of water or recyclable lactic acid. | Hantzsch synthesis in aqueous media. | semanticscholar.org |

| Catalysis | Use of reusable heterogeneous catalysts. | Paal-Knorr reaction with silica sulfuric acid. | rgmcet.edu.in |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. | Microwave-assisted Paal-Knorr condensation. | researchgate.net |

| Solvent-Free Reactions | Grinding/Mechanochemistry. | Catalyst- and solvent-free synthesis of dihydropyridines. | researchgate.net |

Regioselective Functionalization Techniques

An alternative to constructing the pyrrole ring with all substituents in place is the regioselective functionalization of a simpler, pre-formed pyrrole. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto an electron-rich heterocycle like pyrrole.

The formylation of pyrrole esters, such as ethyl 1H-pyrrole-2-carboxylate or the corresponding 3-carboxylate isomer, can be highly regioselective. Research has shown that the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate can yield a mixture of the 4-formyl and 5-formyl regioisomers. nih.gov The reaction involves treating the pyrrole substrate with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). nih.gov The precise conditions and the substitution pattern on the starting pyrrole can influence the position of the incoming formyl group, allowing for controlled synthesis of specific isomers.

Efficiency and Atom Economy in Synthetic Pathways

The synthesis of this compound and its analogues frequently employs established methodologies such as the Vilsmeier-Haack reaction. This reaction is a widely recognized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole derivatives. ijpcbs.com The efficiency of these synthetic pathways can be evaluated through metrics like chemical yield and atom economy, which are central principles of green chemistry.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com This electrophilic reagent then reacts with the pyrrole ring, followed by hydrolysis, to introduce a formyl group. While often providing good to excellent yields, the reaction's atom economy can be a significant drawback due to the use of stoichiometric reagents.

Detailed research on the synthesis of a closely related analogue, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, provides insight into the practical efficiency of this method. The Vilsmeier-Haack formylation of the corresponding precursor, 3,4-dimethyl-2-ethoxycarbonyl-pyrrole, has been reported with a high chemical yield. nih.gov The specifics of this synthesis are detailed in the table below.

| Parameter | Details |

|---|---|

| Product | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate |

| Starting Material | 3,4-dimethyl-2-ethoxycarbonyl-pyrrole |

| Reagents | Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane (CH2Cl2) |

| Reaction Conditions | Addition of reagents on an ice-water bath, followed by stirring at room temperature for 4 hours. |

| Work-up | Addition of 10% Na2CO3 solution, refluxing for 0.5 hours, and extraction. |

| Reported Yield | 77% nih.gov |

While the 77% yield indicates high efficiency in converting the starting material to the desired product, an analysis of the reaction's atom economy reveals a less favorable outcome. Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net The calculation for a typical Vilsmeier-Haack reaction highlights the generation of significant stoichiometric byproducts.

C7H9NO2 + C3H7NO + POCl3 → C8H9NO3 + (CH3)2NH + HOPOCl2

Upon aqueous workup, the byproducts are typically isolated as salts and inorganic acids. For the purpose of calculating atom economy, we consider the molecular weights of all reactants that are consumed to generate the desired product and the byproducts.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Ethyl 1H-pyrrole-3-carboxylate | C7H9NO2 | 139.15 | Reactant (Substrate) |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Reactant (Reagent) |

| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | Reactant (Reagent) |

| Total Mass of Reactants | - | 365.57 | - |

| This compound | C8H9NO3 | 167.16 | Desired Product |

| Atom Economy (%) | (167.16 / 365.57) * 100 ≈ 45.7% | - |

Chemical Reactivity and Derivative Synthesis

Reactions Involving the Formyl Group

The aldehyde functionality is highly susceptible to nucleophilic attack and can undergo a variety of transformations:

Condensation Reactions: It can react with active methylene (B1212753) compounds (e.g., malononitrile, acetophenone) in aldol (B89426) or Knoevenagel condensations to extend the carbon chain and form α,β-unsaturated systems.

Wittig Reaction: Reaction with phosphorus ylides can convert the formyl group into a vinyl group.

Reductive Amination: It can react with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form N-substituted aminomethyl pyrroles.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid group using standard oxidizing agents like potassium permanganate (B83412) or silver oxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Transformations of the Ester Functionality

The ethyl ester group can be modified through several classical reactions:

Hydrolysis: Saponification with an aqueous base (e.g., NaOH, KOH) followed by acidification will convert the ester to the corresponding carboxylic acid, pyrrole-3-carboxylic acid. nih.gov

Amidation: Reaction with amines can convert the ester into a variety of amides. This reaction may require elevated temperatures or conversion of the ester to a more reactive acyl chloride.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol (hydroxymethyl group).

Reactions at the Pyrrole Ring

The pyrrole ring itself can undergo further functionalization:

N-Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH). The resulting pyrrolide anion is a potent nucleophile that can react with alkyl halides or other electrophiles to form N-substituted pyrroles. organic-chemistry.org

Electrophilic Substitution: While the existing electron-withdrawing groups deactivate the ring towards further electrophilic substitution compared to unsubstituted pyrrole, reactions like halogenation or nitration may be possible under forcing conditions. The substitution would likely occur at the C-4 position, the only remaining unsubstituted carbon.

Applications in Medicinal Chemistry and Materials Science

Role as a Building Block for Bioactive Molecules

Substituted pyrroles are crucial intermediates in pharmaceutical development. tdcommons.org Ethyl 5-formyl-1H-pyrrole-3-carboxylate serves as a valuable scaffold for synthesizing more complex molecules with potential therapeutic applications. The formyl group is a key handle for constructing Schiff bases, chalcones, and other heterocyclic systems known to possess biological activity. For instance, related formyl-pyrrole carboxylic acids are critical intermediates in the synthesis of multi-targeted receptor tyrosine kinase inhibitors used in cancer therapy. mdpi.com The dual functionality of the molecule allows for the systematic exploration of chemical space in drug discovery programs aimed at developing new agents.

Utility in the Synthesis of Functional Materials

The pyrrole (B145914) ring is the fundamental unit of polypyrrole, a well-known conducting polymer. Derivatives like this compound can be used as functionalized monomers. The N-H position allows for polymerization, while the formyl and ester groups can be used to tune the solubility, processability, and electronic properties of the resulting polymer or to tether the polymer to surfaces or other molecules. Furthermore, the extended π-system that can be generated through reactions at the formyl group makes this compound a potential precursor for the synthesis of organic dyes and pigments with applications in sensing, imaging, and optoelectronics.

**advanced Spectroscopic and Computational Analysis**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of ethyl 5-formyl-1H-pyrrole-3-carboxylate in solution. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The pyrrole (B145914) N-H proton would typically appear as a broad singlet at a downfield chemical shift, often in the range of 9.0-12.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding. The aldehydic proton (CHO) is also highly deshielded and expected to resonate as a sharp singlet around 9.5-10.0 ppm. The two protons on the pyrrole ring are in different electronic environments and would appear as distinct signals, likely doublets, in the aromatic region (6.0-8.0 ppm). The ethyl ester group would give rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically found in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the ester and formyl groups are the most deshielded, with expected chemical shifts in the range of 160-190 ppm. The carbons of the pyrrole ring would resonate in the aromatic region (approx. 110-140 ppm). The methylene and methyl carbons of the ethyl group would appear at the most upfield positions.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | 9.0 - 12.0 (broad s) | - |

| C=O (Formyl) | 9.5 - 10.0 (s) | 180 - 190 |

| C=O (Ester) | - | 160 - 170 |

| Pyrrole C2-H | 7.0 - 8.0 (d) | 125 - 140 |

| Pyrrole C4-H | 6.5 - 7.5 (d) | 110 - 125 |

| Pyrrole C5 | - | 130 - 145 |

| Pyrrole C3 | - | 115 - 130 |

| O-CH₂ | ~4.3 (q) | ~60 |

| CH₃ | ~1.3 (t) | ~14 |

Note: Predicted values are based on typical chemical shifts for these functional groups. Actual values may vary depending on solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet.

Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain insights into its fragmentation patterns under ionization. For this compound (C₈H₉NO₃), the exact molecular weight is 167.0582 g/mol .

In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 168. The fragmentation of this ion can provide structural information. Common fragmentation pathways for aldehydes include the loss of the formyl group (-CHO) as a radical or the loss of carbon monoxide (CO). libretexts.org Esters typically fragment via cleavage of the C-O bond. miamioh.edu

Expected Key Fragment Ions:

[M+H]⁺: m/z 168

[M-C₂H₄]⁺: m/z 140 (loss of ethylene (B1197577) from the ethyl ester)

[M-OC₂H₅]⁺: m/z 122 (loss of the ethoxy radical)

[M-CHO]⁺: m/z 138 (loss of the formyl radical)

Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the title compound is not widely reported, analysis of closely related structures, such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, reveals key expected features. nih.govresearchgate.net

The molecule is anticipated to be approximately planar. nih.gov In the crystal lattice, intermolecular hydrogen bonding is expected to play a crucial role in stabilizing the structure. A strong N-H···O hydrogen bond would likely form between the N-H group of one molecule and the carbonyl oxygen (either from the formyl or the ester group) of a neighboring molecule. nih.gov These interactions can lead to the formation of extended chains or dimeric structures. nih.govresearchgate.net Weaker C-H···O interactions may also be present, further consolidating the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the N-H and C=O bonds. The N-H stretching frequency, typically observed around 3200-3400 cm⁻¹, would be sensitive to hydrogen bonding; a broader band at a lower frequency suggests stronger H-bonding in the solid state. The two carbonyl groups would give rise to two distinct C=O stretching bands in the region of 1650-1750 cm⁻¹. The formyl C=O stretch is generally found at a slightly lower wavenumber than the ester C=O stretch. The C-H stretching of the aldehyde group is also characteristic, appearing around 2700-2800 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (Aromatic/Pyrrole) | Stretch | 3000 - 3100 |

| C-H (Aliphatic/Ethyl) | Stretch | 2850 - 3000 |

| C-H (Aldehyde) | Stretch | 2700 - 2800 |

| C=O (Ester) | Stretch | 1700 - 1750 |

| C=O (Aldehyde) | Stretch | 1670 - 1700 |

| C-N | Stretch | 1200 - 1350 |

| C-O | Stretch | 1000 - 1300 |

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for predicting and complementing experimental data. These methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. uni-regensburg.de

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating its role as an electron donor in reactions. The LUMO is likely to be distributed over the electron-withdrawing formyl and carboxylate groups, particularly the C=O bonds, highlighting these as the sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their ability to act as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue) would be expected around the acidic N-H proton and the aldehydic proton, marking them as sites for nucleophilic interaction.

DFT calculations can accurately predict spectroscopic properties. By optimizing the molecular geometry, it is possible to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. mdpi.com Similarly, NMR chemical shifts can be calculated and correlated with experimental data to confirm structural assignments. bohrium.com

Conformational analysis using DFT can determine the relative energies of different spatial arrangements of the molecule. For instance, calculations can identify the most stable conformer by evaluating the rotational barriers around the single bonds, such as the C-C bond connecting the ester group to the pyrrole ring. These studies often reveal that planar conformations are stabilized by intramolecular interactions. uni-regensburg.de

**bio Inspired and Biomimetic Chemistry Strictly *in Vitro* and Non Clinical Applications **

Design of Pyrrole-Containing Ligands for Molecular Recognition Studies

The design of synthetic ligands capable of specific molecular recognition is a cornerstone of biomimetic chemistry. The ethyl 5-formyl-1H-pyrrole-3-carboxylate scaffold is well-suited for this purpose due to its distinct structural features. Crystallographic studies of the related compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, show that the molecule is approximately planar. nih.gov This planarity, combined with a network of N—H⋯O and C—H⋯O hydrogen bonds, helps to consolidate the crystal structure and provides a predictable geometric framework. nih.gov

These inherent hydrogen bonding capabilities, featuring both donor (N-H) and acceptor (carbonyl oxygens) sites, are fundamental for molecular recognition. They allow ligands derived from this scaffold to form specific, directional interactions with biological macromolecules or small molecules in in vitro systems. For instance, the formyl group can act as a hydrogen bond acceptor or be chemically modified to create Schiff bases, which are instrumental in the coordination of metal ions. The planar nature of the pyrrole (B145914) ring also facilitates π–π stacking interactions, another crucial non-covalent force in molecular recognition events. researchgate.net Studies on similar structures confirm that intermolecular hydrogen bonds can link molecules into well-defined structures, such as inversion dimers, which serve as models for understanding self-assembly and recognition processes in isolated systems. nih.gov

Exploration as Enzyme Inhibitors in Isolated Systems (in vitro studies)

The pyrrole nucleus is a common feature in many biologically active compounds, and derivatives of this compound have been extensively explored as enzyme inhibitors in in vitro assays. These studies are critical for understanding the molecular basis of enzyme-inhibitor interactions without the complexities of a biological host.

Various pyrrole derivatives have demonstrated potent inhibitory activity against a range of enzymes in isolated biochemical assays:

Kinases: A series of pyrrole derivatives were identified as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogs showing IC₅₀ values below 10 nM. nih.gov

Cholinesterases: In the search for agents relevant to neurodegenerative diseases, 1,3-diaryl-pyrrole skeletons showed selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with a lead compound exhibiting an IC₅₀ value of 1.71 µM. nih.govresearchgate.net Kinetic studies revealed a mixed competitive inhibition mode for these compounds. nih.gov

COX-2/LOX: Certain 3,4-disubstituted pyrrole derivatives have been evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). One potent hybrid compound displayed an IC₅₀ of 0.55 μM against COX-2 and 30 μM against soybean LOX. mdpi.com

Other Enzymes: Pyrrole-3-carboxamide derivatives have been reported as inhibitors of the enhancer of zeste homologue 2 (EZH2), a key enzyme in epigenetic regulation. rsc.org Additionally, novel pyrrole-based hydrazides have been identified as selective, nanomolar inhibitors of monoamine oxidase B (MAO-B). mdpi.com

These in vitro studies are foundational, providing precise data on enzyme-inhibitor binding and kinetics that guide the design of more specific and potent molecules.

Antimicrobial Activity Studies against Microorganisms (in vitro only, no host interaction)

The evaluation of antimicrobial activity in isolated cultures is a primary step in the discovery of new therapeutic agents. Derivatives based on the formyl-pyrrole-carboxylate scaffold have shown promise in this area, with numerous studies detailing their effects against various bacteria and fungi in a non-clinical context.

Research has demonstrated that synthetic derivatives possess significant antimicrobial properties. For example, a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, synthesized from a formylated pyrrole precursor, were found to have good antibacterial and antifungal activity. researchgate.net The presence of the heterocyclic pyrrole ring is considered crucial for this activity. researchgate.net

A comprehensive review of pyrrole-containing compounds highlights their potential, with specific derivatives showing potent activity against clinically relevant pathogens. nih.gov For instance, one ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate derivative was found to have a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Other derivatives have shown activity against Staphylococcus aureus. nih.gov

| Compound Class | Target Microorganism | In Vitro Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxylate Derivative | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE Inhibitor | Staphylococcus aureus | 0.008 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE Inhibitor | Escherichia coli | 1 µg/mL | nih.gov |

| Pyrrole Chalcone Derivatives | Various Bacteria & Fungi | Good Activity Reported | researchgate.net |

Structure-Activity Relationship (SAR) Investigations in Defined Biochemical Assays (in vitro context)

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. By systematically modifying the chemical structure of a lead compound like this compound and evaluating its performance in defined biochemical assays, researchers can identify key molecular features responsible for its activity.

Substitution on the Pyrrole Ring: In a study of pyrrolone antimalarials, modifications to the pyrrole ring (Ring B) were investigated. The removal of methyl substituents resulted in a significant 20-25-fold loss of in vitro activity against P. falciparum. nih.gov Conversely, replacing the methyl groups with ethyl groups did not significantly alter the activity, indicating that steric bulk at these positions is tolerated. nih.gov

Replacement of the Pyrrole Ring: Replacing the pyrrole ring with other heterocycles such as imidazole, pyrazole, or thiazole (B1198619) led to a dramatic loss of activity (20 to 1000-fold), highlighting the critical importance of the pyrrole scaffold itself for the observed biological effect. nih.gov

Substituents at Other Positions: The SAR of pyrrole derivatives as cannabinoid receptor agonists was investigated by modifying positions 1, 3, and 4 of the pyrrole nucleus. escholarship.org This allowed for the identification of specific substitutions, such as a 4-bromo group, that conferred high affinity for CB₁ and CB₂ receptors in binding assays. escholarship.org The study also showed that the commonly used 3-naphthoyl group could be replaced by other moieties, expanding the chemical space for designing new agonists. escholarship.org

These in vitro SAR studies provide a rational basis for molecular design, enabling the fine-tuning of compounds for enhanced performance in specific biochemical contexts. researchgate.net

Development as Fluorescent Probes or Sensors (Non-Diagnostic/Therapeutic)

The pyrrole core is a key component of many fluorophores due to its electron-rich, aromatic nature. The functional groups on this compound make it an excellent starting material for the synthesis of fluorescent probes for non-diagnostic research applications. These probes are designed to detect specific analytes or changes in the microenvironment within in vitro experimental setups.

The formyl group at the 5-position is particularly useful, serving as a reactive handle for condensation reactions to build larger, conjugated systems. For example, 5-halo-2-formylpyrroles, which are structurally very similar to the title compound, are used as precursors to synthesize pyrrolylBODIPY dyes. acs.org These dyes exhibit intense fluorescence in the red to far-red region of the spectrum and are sensitive to the polarity of their environment, making them useful as probes to study, for instance, protein conformations in solution. acs.org

Furthermore, diketopyrrolopyrrole-based probes have been developed for the ratiometric fluorescent detection of enzymes like carboxylesterase in cell lysates. nih.gov The development of fluorescent probes targeting N-formyl peptide receptors also underscores the utility of the formyl moiety in designing molecules for specific biological targets in research settings. nih.gov These applications demonstrate how the fundamental chemistry of formyl-pyrroles is leveraged to create sophisticated tools for biochemical research.

Future Directions and Emerging Research Avenues

The exploration of ethyl 5-formyl-1H-pyrrole-3-carboxylate and related polysubstituted pyrroles is entering a new phase, driven by interdisciplinary collaborations and technological advancements. The inherent versatility of the pyrrole (B145914) scaffold continues to inspire research into novel synthetic methodologies and applications. Emerging research avenues are focused on enhancing efficiency, sustainability, and the discovery of unprecedented functionalities by integrating cutting-edge computational tools, advanced catalytic systems, and novel material science concepts.

Q & A

Q. Advanced

- High-throughput screening : Use automated platforms to test diverse reaction conditions (e.g., solvent, catalyst).

- Hybrid computational-experimental workflows : ICReDD’s approach integrates quantum chemical reaction path searches with experimental validation to accelerate discovery .

- By-product analysis : LC-MS or GC-MS to identify side products (e.g., over-oxidized species) and refine protocols .

What are the ecological considerations for lab-scale disposal of this compound?

Basic

While toxicity data are limited, standard precautions apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.